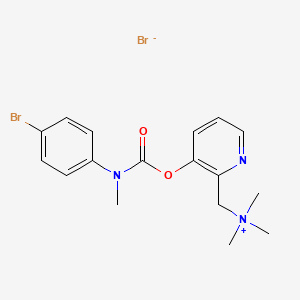

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate

Description

Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, (p-bromophenyl)methylcarbamate (hereafter referred to as the target compound) is a quaternary ammonium salt featuring a hybrid structure with distinct functional groups.

Key structural attributes include:

- Quaternary ammonium core: The trimethylammonium group enhances solubility in polar solvents and may confer surfactant-like behavior.

- 3-hydroxy-2-pyridylmethyl substituent: This aromatic heterocyclic group can participate in hydrogen bonding and metal coordination, suggesting applications in catalysis or drug delivery .

Properties

CAS No. |

69766-50-3 |

|---|---|

Molecular Formula |

C17H21Br2N3O2 |

Molecular Weight |

459.2 g/mol |

IUPAC Name |

[3-[(4-bromophenyl)-methylcarbamoyl]oxypyridin-2-yl]methyl-trimethylazanium;bromide |

InChI |

InChI=1S/C17H21BrN3O2.BrH/c1-20(14-9-7-13(18)8-10-14)17(22)23-16-6-5-11-19-15(16)12-21(2,3)4;/h5-11H,12H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

KXYBFKJEJAYODT-UHFFFAOYSA-M |

Canonical SMILES |

CN(C1=CC=C(C=C1)Br)C(=O)OC2=C(N=CC=C2)C[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 3-hydroxy-2-pyridylmethyl group in the target compound distinguishes it from aliphatic analogs like CTAB or acetylcholine bromide. This group may enhance metal-binding capacity, similar to pyridinium salts used in catalysis .

- The (p-bromophenyl)methylcarbamate group introduces bromine, which is associated with antimicrobial activity in compounds like cetyl pyridinium bromide .

Stability and Reactivity

- Thermal Stability : Quaternary ammonium salts with aromatic substituents (e.g., compound 3a, m.p. >200°C) generally exhibit higher thermal stability than aliphatic analogs like CTAB .

- Hydrolytic Sensitivity: The carbamate group may hydrolyze under acidic/basic conditions, releasing p-bromophenyl methanol and carbon dioxide, akin to esterase-mediated hydrolysis in acetylcholine derivatives .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound with high purity?

Methodological Answer:

The synthesis involves a multi-step sequence requiring precise control of reaction parameters. Key steps include:

- Alkylation of the pyridine moiety: Use a base (e.g., K₂CO₃) to deprotonate the 3-hydroxy-2-pyridyl group, followed by reaction with a bromomethylating agent (e.g., dibromomethane) under anhydrous conditions at 60–80°C .

- Quaternization : React the intermediate with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) at room temperature to form the ammonium salt .

- Carbamate formation : Couple the (p-bromophenyl)methylamine derivative with methyl chloroformate in dichloromethane at 0–5°C to minimize side reactions .

Critical Considerations : - Monitor pH during alkylation to avoid hydrolysis of the pyridine ring.

- Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for purification. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Basic: How can the compound’s structure be confirmed post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify key signals, e.g., the trimethylammonium group (δ ~3.2 ppm in ¹H NMR; δ ~53 ppm in ¹³C NMR) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR) .

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL (SHELX suite) for structure refinement. Validate bond angles/distances against DFT-calculated models .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 456.12 for C₁₇H₂₁BrN₃O₃⁺) with <2 ppm error .

Advanced: How should researchers resolve contradictions in cholinesterase inhibition data across studies?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Mitigate via:

- Standardized assays : Use recombinant human acetylcholinesterase (AChE) with Ellman’s method (DTNB as chromogen) at pH 8.0. Include neostigmine as a positive control .

- Kinetic analysis : Determine Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Off-target screening : Test against butyrylcholinesterase (BuChE) and esterases to rule out cross-reactivity .

Advanced: How to design experiments elucidating structure-activity relationships (SAR) for cholinesterase inhibition?

Methodological Answer:

- Systematic substituent variation : Synthesize analogs with modified groups (e.g., replace p-bromophenyl with p-chlorophenyl or alkyl chains).

- In vitro testing : Compare IC₅₀ values across analogs using standardized AChE/BuChE assays .

- Molecular docking : Use AutoDock Vina to model interactions with AChE’s catalytic triad (Ser200, His440, Glu327). Prioritize analogs with predicted stronger π-π stacking (pyridine vs. Trp86) .

- Data validation : Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Advanced: What crystallographic strategies are optimal for resolving this compound’s 3D structure?

Methodological Answer:

- Crystal growth : Optimize solvent systems (e.g., DMF/EtOH at 4°C) to obtain diffraction-quality crystals.

- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. Collect 180° of φ-scans with 1° oscillations .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool (PLATON) to model disordered solvent .

- Validation : Check R-factors (R₁ < 0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .

Basic: Which analytical methods are suitable for assessing the compound’s stability under varying conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (60°C, 24 hr), acid (0.1 M HCl, 2 hr), and base (0.1 M NaOH, 2 hr). Monitor via:

- HPLC-DAD : Track degradation products (e.g., hydrolyzed carbamate at tᵣ 8.2 min vs. parent at 12.5 min) .

- LC-MS/MS : Identify degradation pathways (e.g., demethylation or bromide loss via m/z shifts) .

- Long-term stability : Store at -20°C in amber vials; assess monthly via NMR and bioactivity assays .

Advanced: What in vivo models are appropriate for studying neuromuscular effects?

Methodological Answer:

- Mouse models of myasthenia gravis : Use anti-AChR antibody-induced models. Administer compound (0.1–10 mg/kg, i.p.) and measure grip strength and electromyography (EMG) responses .

- Dose optimization : Conduct pharmacokinetic studies (plasma t₁/₂ via LC-MS) to balance efficacy and toxicity.

- Histopathology : Post-mortem analysis of diaphragm and intercostal muscles for AChR clustering (immunofluorescence with α-bungarotoxin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.